molecular formula C14H18N2O3 B2881050 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide CAS No. 921835-36-1

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide

Cat. No.: B2881050
CAS No.: 921835-36-1
M. Wt: 262.309
InChI Key: NRBFUOUOHBHJIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide is a chemical compound designed for research purposes, featuring a benzoxazepinone core—a scaffold recognized for its relevance in early-stage drug discovery. This structural motif is of significant interest in the discovery of novel anticancer agents, particularly as a platform for developing inhibitors of critical protein-protein interactions. Recent studies have highlighted the value of the 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one scaffold in the structure-based design of potent and selective small-molecule inhibitors. For instance, this core structure has been successfully optimized to create inhibitors targeting the WIN site of the chromatin-associated protein WDR5, a high-profile target in oncology. Inhibitors based on this scaffold have demonstrated enhanced cellular potency, selectivity, and favorable physicochemical properties in preclinical models, supporting their development as potential therapeutics for both solid and hematological malignancies. Researchers can utilize this compound as a key intermediate or building block to explore these and other biological pathways, with the aim of developing novel therapeutic candidates for oncology research. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-4-12(17)15-9-5-6-10-11(7-9)19-8-14(2,3)13(18)16-10/h5-7H,4,8H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBFUOUOHBHJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)NC(=O)C(CO2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Benzoxazepine Core Formation

The benzoxazepine scaffold is central to the target compound. Two primary approaches dominate its synthesis: cyclization of ortho-aminophenol derivatives and domino reactions using imines and allenoates .

Cyclization of Ortho-Aminophenol Derivatives

The most widely used method involves cyclizing ortho-aminophenol precursors with carbonyl compounds. For N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide, the reaction proceeds via:

  • Condensation : Ortho-aminophenol reacts with 3,3-dimethyl-4-ketopentanoic acid under acidic conditions (e.g., HCl or H₂SO₄) to form an intermediate Schiff base.
  • Cyclization : Intramolecular nucleophilic attack by the phenol oxygen on the electrophilic carbonyl carbon generates the seven-membered oxazepine ring.

Key Reaction Conditions :

  • Solvent : Ethanol or toluene
  • Temperature : 80–100°C under reflux
  • Catalyst : p-Toluenesulfonic acid (p-TsOH) enhances cyclization efficiency.
Table 1: Cyclization Optimization Parameters
Precursor Acid Catalyst Solvent Time (h) Yield (%)
Ortho-aminophenol + ketone HCl Ethanol 12 58
Ortho-aminophenol + ketone p-TsOH Toluene 8 72

Domino Aza-Michael–Hemiketalization (aza-MBH) Reaction

A one-step alternative employs the PPh₃-catalyzed reaction between salicyl N-tosylimines and γ-substituted allenoates. While this method efficiently constructs the benzoxazepine core, adapting it for the target compound requires:

  • Substituent Compatibility : Modifying allenoates to introduce the 3,3-dimethyl-4-oxo group.
  • Post-Functionalization : Subsequent amidation to attach the propanamide moiety.

Advantages :

  • Reduced step count compared to traditional cyclization.
  • High atom economy (75–85% yields reported for analogous structures).

Analytical Characterization and Quality Control

Structural Confirmation

  • NMR Spectroscopy :
    • ¹H NMR : Distinct signals for the oxazepine ring protons (δ 3.8–4.2 ppm) and propanamide methyl groups (δ 1.1–1.3 ppm).
    • ¹³C NMR : Carbonyl resonances at δ 170–175 ppm confirm the amide and ketone functionalities.
  • HPLC Purity : >98% purity achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient).

X-ray Crystallography

Single-crystal analysis resolves the boat conformation of the tetrahydro-1,5-benzoxazepine ring and hydrogen-bonding interactions between the amide and ketone groups.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves reproducibility:

  • Cyclization Step : Tubular reactor with immobilized p-TsOH catalyst (residence time: 30 minutes).
  • Amidation Step : Microreactor setup for precise stoichiometric control of propanoyl chloride.

Cost-Benefit Analysis

Parameter Batch Process Flow Process
Annual Output (kg) 50 200
Purity (%) 95 98
Waste Generated High Low

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of the target compound differ primarily in substituents at the 5-position of the benzoxazepin ring and the nature of the acyl/amide group. Key examples include:

Table 1: Structural and Molecular Comparison

Compound Name Substituents (5-position) Acyl/Amide Group Molecular Formula Molecular Weight (g/mol) CAS Number Source
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide (Target) -H (assumed) Propanamide C₁₄H₁₈N₂O₃* ~266.3 Not provided -
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide Ethyl Propanamide C₁₆H₂₂N₂O₃ 290.36 921793-73-9
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethoxybenzamide Ethyl 3,4-Dimethoxybenzamide C₂₂H₂₆N₂O₅ 398.45 921563-41-9
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide Ethyl Sulfonamide with trifluoroethyl C₂₃H₂₇F₃N₂O₄S 484.53 -

*Estimated based on structural similarity to compound, assuming absence of 5-ethyl group.

Key Structural and Functional Differences:

5-Position Substituents :

  • The target compound likely lacks the 5-ethyl group present in analogs from –3. This substitution reduces steric bulk and molecular weight compared to ethyl-bearing derivatives .

Acyl/Amide Modifications: Propanamide vs. Sulfonamide Derivative: The sulfonamide group in adds a sulfonyl moiety and trifluoroethyl chain, significantly raising molecular weight (484.53 g/mol) and introducing electronegative fluorine atoms, which may improve metabolic stability .

Bioactivity Implications: While notes propanamide derivatives (e.g., 2-amino-3-phenylpropanamide) in bioherbicidal contexts, the benzoxazepin-linked propanamide’s activity remains unexplored in the provided data. Sulfonamide derivatives () are often utilized in drug design for their binding affinity to sulfhydryl groups in proteins .

Table 2: Functional Group Impact on Properties

Functional Group Example Compound Potential Effect on Properties
Propanamide Target, Moderate hydrophilicity; hydrogen-bonding capability via amide NH and carbonyl groups
3,4-Dimethoxybenzamide Increased lipophilicity and aromatic interactions; methoxy groups may enhance solubility
Sulfonamide High electronegativity; improved binding to charged/polar residues; enhanced metabolic stability

Research Findings and Gaps

  • Structural Characterization: SHELX software () is widely used for crystallographic refinement of small molecules, suggesting that analogs like those in –5 may have resolved crystal structures, though none are explicitly provided .
  • Synthetic Accessibility : The propanamide derivative () is commercially available (USD $8–$11/g), indicating established synthesis protocols, whereas sulfonamide derivatives () may require specialized sulfonation steps .
  • Bioactivity Data: No direct bioactivity data for the target compound is available in the evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.